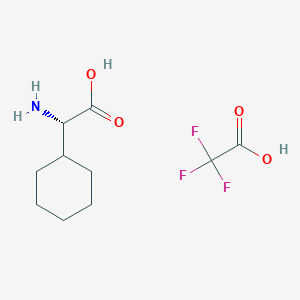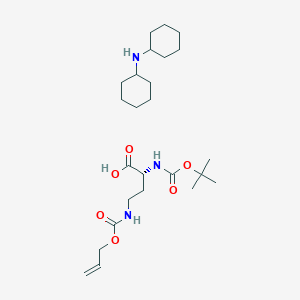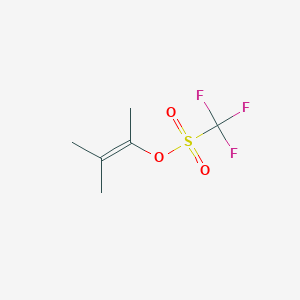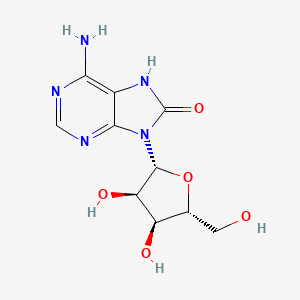
N-Boc-D-valine N'-methoxy-N'-methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-D-valine N’-methoxy-N’-methylamide is a compound that belongs to the class of N-Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide typically involves the protection of the amino group of D-valine with a Boc group, followed by the formation of the N-methoxy-N-methylamide. One common method involves the use of diisobutylaluminum hydride (DIBAL-H) for the reduction of Boc-D-valine methyl ester to Boc-D-valinol, which is then oxidized to Boc-D-valine N’-methoxy-N’-methylamide .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide can be carried out using continuous flow reactors. This method allows for efficient and scalable production, with the use of solid acid catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-D-valine N’-methoxy-N’-methylamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used for the reduction of amides to alcohols.
Reduction: Diisobutylaluminum hydride (DIBAL-H) is used for the reduction of esters to alcohols.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of Boc groups.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Boc-D-valine N’-methoxy-N’-methylamide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials science.
Mécanisme D'action
The mechanism of action of N-Boc-D-valine N’-methoxy-N’-methylamide involves the temporary protection of the amino group, allowing for selective reactions to occur at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-valine N’-methoxy-N’-methylamide: Similar in structure but with the L-isomer of valine.
N-Fmoc-D-valine N’-methoxy-N’-methylamide: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
N-Cbz-D-valine N’-methoxy-N’-methylamide: Uses the Cbz (carbobenzyloxy) protecting group.
Uniqueness
N-Boc-D-valine N’-methoxy-N’-methylamide is unique due to its use of the Boc protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .
Propriétés
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFCGUIFHFYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400882 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293329-55-2 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B7888813.png)


![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7888863.png)

